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Amino-F acid

Cat. No.: B1605731
CAS No.: 494-44-0
M. Wt: 223.25 g/mol
InChI Key: OKAUOXITMZTUOJ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Industrial Chemical Synthesis

Amino-F acid, a member of the naphthalene (B1677914) sulfonic acid derivative family, holds a significant position in the realms of organic chemistry and industrial chemical synthesis. These compounds are characterized by a naphthalene backbone substituted with both an amino group and a sulfonic acid group. ontosight.ai The presence of these functional groups—the basic amino group and the acidic sulfonic acid group—imparts amphoteric properties to the molecule, allowing it to react as either an acid or a base. britannica.com This dual reactivity, combined with the stable naphthalene ring system, makes this compound and its isomers versatile intermediates in a variety of chemical reactions. ontosight.aisolubilityofthings.com

In industrial settings, naphthalene sulfonates are widely utilized as surfactants, dispersants, and chemical intermediates. greenagrochem.com Their utility stems from their excellent surface-active properties, which are a consequence of the hydrophilic sulfonate group and the hydrophobic naphthalene core. greenagrochem.com Specifically, aminonaphthalene sulfonic acids are crucial precursors in the synthesis of azo dyes. Azo compounds represent the largest and most versatile class of industrial colorants, used extensively in the textile, leather, and printing industries. elsevier.es The amino group on the naphthalene ring can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.

Historical Development of Research on Naphthalene Sulfonic Acid Derivatives

Research into naphthalene and its derivatives dates back to the early 19th century, with Michael Faraday identifying its chemical formula in 1826. ekb.eg Initially derived from coal tar, modern industrial processes now allow for more efficient synthesis. ijrpr.com The development of synthetic dyes in the 19th century marked a significant turning point, with naphthalene sulfonic acid derivatives playing a pivotal role. solubilityofthings.com Early synthetic surfactants, such as certain alkyl naphthalene sulfonates, revolutionized various industries in the early 20th century. greenagrochem.com

The synthesis of specific aminonaphthalene sulfonic acid isomers has been a subject of extensive research. Historically, the synthesis of compounds like 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives involved harsh reaction conditions, such as high temperatures and the use of strong acids, often resulting in low yields. acs.org Over the years, advancements in synthetic methodologies have led to more efficient and milder techniques, such as microwave-assisted copper-catalyzed reactions, which offer significantly improved yields. acs.org These developments have been crucial for the industrial-scale production of various naphthalene sulfonic acid derivatives, including those used in the synthesis of dyes and other specialty chemicals.

Nomenclature Specificity and Isomeric Contexts of "this compound" in Chemical Literature

The term "this compound" is a common or trivial name used in the chemical industry, and it specifically refers to 7-Amino-2-naphthalenesulfonic acid . chemicalbook.com However, the broader class of aminonaphthalene sulfonic acids contains numerous isomers, each with distinct properties and applications. The positions of the amino and sulfonic acid groups on the naphthalene ring system are critical in defining the specific isomer.

For instance, other important isomers include:

6-Amino-1-naphthol-3-sulfonic acid , also known as J-acid. sigmaaldrich.com

7-Amino-4-hydroxy-2-naphthalenesulfonic acid , sometimes referred to as Gamma acid. solubilityofthings.comindiamart.com

2-Aminonaphthalene-1-sulfonic acid , known as Tobias acid. indiamart.com

8-Amino-2-naphthalenesulfonic acid . chemicalbook.com

The precise nomenclature is crucial for avoiding ambiguity, as the isomeric position of the functional groups significantly influences the chemical and physical properties of the compound, and consequently its reactivity and suitability for specific applications. In chemical literature, the systematic IUPAC name, such as 7-amino-2-naphthalenesulfonic acid, is often used alongside the trivial name to ensure clarity. The CAS number is another definitive identifier, with the CAS number for this compound being 494-44-0 . chemicalbook.com

Interactive Data Table: Properties of this compound and Related Isomers

Compound NameSystematic NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 7-Amino-2-naphthalenesulfonic acid494-44-0C10H9NO3S223.25 chemicalbook.com
J-Acid 7-Amino-4-hydroxy-2-naphthalenesulfonic acid87-02-5C10H9NO4S239.25 sigmaaldrich.comsigmaaldrich.com
Tobias Acid 2-Aminonaphthalene-1-sulfonic acid81-16-3C10H9NO3S223.25
Gamma Acid 7-Amino-4-hydroxy-naphthalene-2-sulfonic acid87-02-5C10H9NO4S239.25 solubilityofthings.comindiamart.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3S B1605731 Amino-F acid CAS No. 494-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-aminonaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAUOXITMZTUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964227
Record name 7-Aminonaphthalene-2-sulfonic acid
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Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

494-44-0, 5412-82-8
Record name 2-Aminonaphthalene-7-sulfonic acid
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Record name Cassella's acid F
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Record name Sodium 2-naphthylamine-7-sulfonate
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Record name 7-Aminonaphthalene-2-sulfonic acid
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Record name 7-aminonaphthalene-2-sulphonic acid
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Record name 2-NAPHTHYLAMINE-7-SULFONIC ACID
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Synthetic Methodologies for Amino F Acid

Direct Sulfonation of 2-Aminonaphthalene

The most common method for synthesizing aminonaphthalene sulfonic acids is the direct sulfonation of 2-aminonaphthalene using sulfuric acid or oleum (B3057394). This electrophilic aromatic substitution reaction yields a mixture of several isomers, with the product distribution being highly sensitive to the reaction parameters.

The sulfonation of 2-aminonaphthalene is significantly influenced by several key factors, with reaction temperature being the most critical in determining the final product composition. The reaction is typically carried out at temperatures ranging from 30°C to 200°C for durations of 1 to 15 hours. The strength and amount of the sulfonating agent, which can range from 90% sulfuric acid to 20% oleum (fuming sulfuric acid), also play a crucial role.

The following table summarizes the general influence of these parameters on the reaction outcome.

ParameterInfluence on SynthesisTypical Range
Temperature Primary determinant of isomer distribution (kinetic vs. thermodynamic control).30°C - 200°C
Duration Affects the extent of reaction and allows for equilibration towards the thermodynamic product at higher temperatures.1 - 15 hours
Acid Concentration Stronger acids (oleum) increase the reaction rate but can also lead to over-sulfonation (disulfonic acid formation).90% H₂SO₄ to 20% Oleum
Reagent Ratio An excess of the sulfonating agent is used to drive the reaction to completion.4-10 parts acid to 1 part 2-aminonaphthalene

This interactive table is based on findings from studies on the synthesis of 2-aminonaphthalene sulfonic acids. stackexchange.com

The sulfonation of 2-aminonaphthalene does not yield a single product but rather a mixture of isomers. The primary products include Dahl's acid (2-aminonaphthalene-5-sulfonic acid), Broenner's acid (2-aminonaphthalene-6-sulfonic acid), Amino-F acid (2-aminonaphthalene-7-sulfonic acid), and Baden acid (2-aminonaphthalene-8-sulfonic acid).

Control over the isomer distribution is achieved primarily by manipulating the reaction temperature, which shifts the balance between kinetic and thermodynamic control. vaia.comscribd.com

Low-Temperature (Kinetic Control): At lower temperatures, typically between 30°C and 100°C, the reaction is under kinetic control. stackexchange.com The substitution occurs faster at the α-positions (C5 and C8) of the naphthalene (B1677914) ring. This leads to the preferential formation of Dahl's acid and Baden acid. stackexchange.com

High-Temperature (Thermodynamic Control): At higher temperatures, around 150°C to 200°C, the reaction is under thermodynamic control. stackexchange.com With sufficient energy to overcome higher activation barriers and allow for the reversal of the sulfonation process, the initially formed kinetic products can rearrange to the more stable isomers. vaia.comwordpress.com The β-position isomers, Broenner's acid and this compound, are thermodynamically more stable and are therefore the major products at elevated temperatures. stackexchange.com

The following table illustrates the relationship between temperature and the resulting major isomers.

Temperature RangeReaction ControlFavored PositionMajor Isomeric Products
30°C - 100°CKineticα-positionDahl's Acid, Baden Acid
150°C - 200°CThermodynamicβ-positionBroenner's Acid, this compound

This interactive table demonstrates the principle of kinetic versus thermodynamic control in the sulfonation of 2-aminonaphthalene. stackexchange.comvaia.com

The regioselectivity observed in the sulfonation of 2-aminonaphthalene is a classic example of the competition between kinetic and thermodynamic pathways in electrophilic aromatic substitution.

Under the strongly acidic conditions of the reaction, the amino group (-NH₂) is protonated to form the ammonium (B1175870) group (-NH₃⁺). This group is deactivating and meta-directing. However, the sulfonation still proceeds on the naphthalene ring system. The key to understanding the isomer distribution lies in the stability of the intermediate carbocations (arenium ions) and the reversibility of the sulfonation reaction. stackexchange.comscribd.com

The formation of the α-isomers (Dahl's and Baden acids) proceeds through a lower energy transition state, making it the faster, or kinetically favored, reaction. wordpress.comechemi.com However, the resulting products are less stable due to significant steric hindrance between the sulfonic acid group at the C5 or C8 position and the hydrogen atom at the peri-position (C4 or C1, respectively). stackexchange.comwordpress.com

Conversely, the formation of the β-isomers (Broenner's and Amino-F acids) has a higher activation energy barrier but leads to a thermodynamically more stable product. vaia.comwordpress.com These isomers lack the severe peri-steric interaction, making them the preferred products when the reaction conditions (high temperature, long duration) allow for equilibrium to be established. stackexchange.comechemi.com The reversibility of sulfonation enables the less stable kinetic products to revert to the starting material and then react again to form the more stable thermodynamic products. stackexchange.comwordpress.com

Alternative Synthetic Routes to 7-Aminonaphthalene-2-sulfonic Acid

Given the formation of isomeric mixtures in direct sulfonation and the carcinogenic nature of the 2-naphthylamine (B18577) starting material, alternative synthetic routes are of significant interest. wikipedia.org

A prominent alternative method for preparing aminonaphthalene sulfonic acids, including this compound, is the Bucherer-Lepetit reaction . wikipedia.orgchemeurope.com This reaction converts a naphthol into a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849). wikipedia.orgwikipedia.org

To synthesize this compound via this route, the starting material would be 2-hydroxy-7-naphthalenesulfonic acid (also known as F-acid or β-Naphthol-7-sulfonic acid). The process involves heating this naphthol sulfonic acid with ammonia and sodium bisulfite. wikipedia.orgchemeurope.com The reaction proceeds through a series of addition-elimination steps, where the hydroxyl group is reversibly replaced by an amino group. chemeurope.com This method can offer higher selectivity compared to direct sulfonation, avoiding the complex separation of multiple isomers. One-pot procedures starting from β-naphthol, involving sulfonation followed by the Bucherer reaction without isolation of the intermediate oxy-acid, have also been developed. google.com

Advanced Purification and Isolation Techniques for this compound

The isolation of pure this compound from the complex mixture of isomers produced during direct sulfonation is a critical and challenging step. Industrial purification relies on the differences in the physical properties of the isomeric acids, particularly their solubility.

One common technique is fractional crystallization . The isomers of aminonaphthalene sulfonic acid exhibit different solubilities in aqueous sulfuric acid, which can be manipulated by adjusting the acid concentration and temperature. By carefully controlling these conditions, it is possible to selectively precipitate one isomer while others remain in solution. For instance, a process known as "acid eduction" involves the partial neutralization of the reaction mixture to a specific pH range, causing the desired acid or its salt to crystallize.

Another method involves the formation of salts with specific amines. For example, aromatic amines like ortho-toluidine can form salts with naphthalenesulfonic acids that have distinct solubilities, allowing for the selective precipitation and separation of one isomer from another. google.com The isolated salt can then be treated with a base to regenerate the amine and provide the sodium salt of the purified sulfonic acid.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of industrial chemicals like this compound (7-amino-4-hydroxynaphthalene-2-sulfonic acid) is a critical step towards a more sustainable chemical industry. Green chemistry is a framework of principles that encourages the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. sustainability-directory.comsustainability-directory.comopcw.org The overarching goal is to reduce the environmental footprint of chemical manufacturing, from the choice of starting materials to the final product's lifecycle. sustainability-directory.commlsu.ac.in

The synthesis of dye intermediates has traditionally involved processes that are resource-intensive and can generate significant waste. mlsu.ac.in By applying the principles of green chemistry, researchers and chemical manufacturers can develop more efficient and environmentally benign synthetic routes. These principles are not a rigid set of rules but rather a holistic approach to chemical innovation. sustainability-directory.com

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention : This foundational principle emphasizes preventing waste generation rather than treating it after it has been created. sustainability-directory.comsustainability-directory.com In the context of this compound synthesis, this involves optimizing reaction conditions to maximize yield and minimize the formation of byproducts.

Atom Economy : Developed by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org A higher atom economy signifies a more efficient and less wasteful process. mlsu.ac.inacs.org

Less Hazardous Chemical Syntheses : This principle advocates for the use and generation of substances with little to no toxicity to human health and the environment. sustainability-directory.comsustainability-directory.com This involves selecting safer reagents and designing synthetic pathways that avoid hazardous intermediates.

Safer Solvents and Auxiliaries : Many traditional chemical syntheses rely on volatile organic solvents, which can be toxic and environmentally harmful. sustainability-directory.comacs.org Green chemistry promotes the use of safer alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents. sustainability-directory.com

Catalysis : Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, thus reducing waste. sustainability-directory.comacs.org Catalysts can also enable reactions to proceed with higher selectivity and lower energy consumption. sustainability-directory.commlsu.ac.in

Use of Renewable Feedstocks : This principle encourages the use of raw materials derived from renewable sources, such as biomass, rather than depleting fossil fuels. opcw.orgmlsu.ac.in Research into producing chemical intermediates from renewable feedstocks is a growing area of green chemistry. pnas.orgnsf.gov

One example of applying greener methods in a related process is the use of hydrogen peroxide (H2O2) as an oxidant in an alkali medium for the synthesis of a polynaphthol derivative from 7-amino-4-hydroxy-2-naphthalenesulfonic acid. researchgate.netuludag.edu.tr Hydrogen peroxide is a cleaner oxidant as its byproduct is water.

The following table summarizes the core principles of green chemistry applicable to the synthesis of this compound.

Table 1: Core Principles of Green Chemistry

PrincipleDescriptionRelevance to this compound Synthesis
Waste Prevention It is better to prevent waste than to treat or clean it up after it has been formed. sustainability-directory.comsustainability-directory.comOptimizing reaction conditions to achieve high yields and minimize byproducts.
Atom Economy Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.orgDesigning synthetic routes where the maximum number of reactant atoms end up in the this compound molecule.
Less Hazardous Chemical Syntheses Synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. sustainability-directory.comsustainability-directory.comAvoiding the use of toxic reagents and the formation of hazardous intermediates.
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous whenever possible. sustainability-directory.commlsu.ac.inReplacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents.
Catalysis Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. sustainability-directory.comacs.orgEmploying catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste.
Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. opcw.orgmlsu.ac.inExploring bio-based starting materials for the synthesis of this compound.

The shift towards greener synthetic methodologies for dye intermediates like this compound is an ongoing effort. While specific, fully "green" commercial syntheses of this compound are not widely documented in publicly available research, the principles of green chemistry provide a clear roadmap for future process development and optimization. The focus remains on designing syntheses that are not only economically viable but also environmentally responsible.

Chemical Reactivity and Derivatization of Amino F Acid

Reactions Involving the Amino Group

The amino group in Amino-F acid is a key site for derivatization, enabling the introduction of diverse functionalities.

Diazotization Reactions and Stability of Diazonium Salts

Primary aromatic amines like this compound react with nitrous acid (HNO₂) to form diazonium salts. masterorganicchemistry.com This process, known as diazotization, is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. masterorganicchemistry.comlkouniv.ac.in The resulting diazonium salt of this compound is a versatile intermediate.

Aromatic diazonium salts are notably more stable than their aliphatic counterparts, a stability attributed to the delocalization of the positive charge on the nitrogen into the aromatic ring. lkouniv.ac.inlibretexts.org However, they are still generally unstable and are often prepared at low temperatures (0–5 °C) and used immediately in subsequent reactions. libretexts.org The presence of the electron-withdrawing sulfonic acid group on the naphthalene (B1677914) ring can influence the stability and reactivity of the diazonium salt. Electron-withdrawing groups generally decrease the nucleophilicity of the amino nitrogen, which can make diazotization more challenging compared to aniline. lkouniv.ac.innptel.ac.in The diazonium salt of a related compound, 2-aminonaphthalene-1,5-disulfonic acid, is prepared at 0°C with hydrochloric acid and sodium nitrite. google.com In some cases, the diazonium salt can precipitate from the reaction mixture as a zwitterion. mdpi.com

Sandmeyer and Related Nucleophilic Substitution Reactions on Diazonium Intermediates

The diazonium group is an excellent leaving group (as N₂ gas), facilitating a variety of nucleophilic substitution reactions. masterorganicchemistry.com The Sandmeyer reaction, which utilizes copper(I) salts as catalysts, is a prominent method for replacing the diazonium group with various nucleophiles. wikipedia.org

Common Sandmeyer reactions include:

Halogenation: Introduction of chloro, and bromo groups using CuCl, and CuBr respectively. wikipedia.org

Cyanation: Introduction of a cyano group using CuCN. wikipedia.org

The sulfonic acid group can have a notable effect on the Sandmeyer reaction, often enhancing the reaction yield by making the diazonium compound a better electron acceptor. mdpi.com For instance, in the Sandmeyer reaction of a sulfonated aminonaphthalene, the use of sulfuric acid to generate nitrous acid helps to avoid the incorporation of chloride in the final product. mdpi.com The resulting diazonium sulfonate zwitterion can be isolated and then reacted with a mixture of copper(I) and copper(II) halides. mdpi.com The reaction of 2-aminonaphthalene-1-sulfonic acid (Tobias acid) undergoes diazotization followed by coupling with 3-Hydroxy-2-naphthoic acid in dye synthesis. environmentclearance.nic.in

Other related nucleophilic substitutions on the diazonium salt of this compound can be performed without copper catalysts, though they are not strictly Sandmeyer reactions:

Iodination: Treatment with potassium iodide (KI) introduces an iodine atom. masterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in an acidic aqueous solution yields the corresponding phenol. masterorganicchemistry.com

Fluorination (Balz–Schiemann reaction): This involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to the aryl fluoride. masterorganicchemistry.com

Attempts to perform a Sandmeyer reaction on 2,7-cyanonaphthol, a related compound, have been reported to fail due to the diazo compound's preference to couple with itself. gla.ac.ukgla.ac.uk

Acylation and Other Protecting Group Strategies

The amino group of this compound can be readily acylated. Acylation serves two primary purposes: it can be a step in the synthesis of more complex molecules or a strategy to protect the amino group during reactions at other parts of the molecule. tubitak.gov.tr N-acylation reactions are important for this compound and its derivatives. chemicalbook.in

Acylation Reactions: Acylation can be achieved using various acylating agents such as acid chlorides or anhydrides. Friedel-Crafts acylation is a common method, though the presence of the amino group, which is basic, can complicate the reaction by reacting with the Lewis acid catalyst. nih.govacs.org However, methods have been developed to perform Friedel-Crafts acylation on aminocarboxylic acids in the presence of strong Brønsted acids like triflic acid with the addition of a Lewis base such as P₄O₁₀. acs.org

Protecting Groups: In multi-step syntheses, it is often necessary to protect the amino group to prevent it from undergoing unwanted reactions. Common protecting groups for amines include:

Boc (tert-butyloxycarbonyl): This group is stable under many reaction conditions but can be removed with acid. iris-biotech.de

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in an orthogonal protection strategy with acid-labile groups. iris-biotech.de

Sulfonyl groups (e.g., Tosyl): These are robust protecting groups often used for the amino function of arginine in peptide synthesis. ug.edu.pl

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group is the other key functional handle on the this compound molecule.

Salt Formation and Esterification

Salt Formation: Being a strong acid, the sulfonic acid group readily forms salts with bases. wikipedia.org These salts, known as sulfonates, often have different solubility properties compared to the free acid. For example, the sodium salt of J acid (2-Amino-5-naphthol-7-sulfonic acid) is soluble in water and exhibits blue fluorescence. hongjinchem.commit-ivy.com The alkali metal salts of 2-Amino-5-hydroxynaphthalene-7-sulfonic acid are readily soluble in water. chemicalbook.in

Esterification: Sulfonic acids can be esterified to form sulfonate esters. wikipedia.org This is typically achieved by reacting the sulfonic acid or its corresponding sulfonyl chloride with an alcohol. wikipedia.org Sulfonate esters are useful in organic synthesis, for instance, as alkylating agents. wikipedia.org The esterification of amino acids can be challenging due to their zwitterionic nature, often requiring specific catalysts like sulfuric acid. nih.govacs.orgmsu.edu A method for protecting sulfonic acid groups involves their conversion to neopentyl sulfonate esters, which are stable under various conditions but can be deprotected in high yield. google.com

Desulfonation Studies and Conditions

Desulfonation, the removal of the sulfonic acid group, can be an important synthetic step. The conditions for desulfonation can vary depending on the specific substrate and the desired outcome. In some cases, the sulfonic acid group is used as a temporary directing or protecting group and is later removed. mdpi.com For example, a sulfonic acid group introduced to activate a Sandmeyer reaction can be removed in 20% aqueous sulfuric acid. mdpi.comresearchgate.net Microbial desulfonation of naphthalenesulfonic acids has also been studied, where certain bacteria can utilize these compounds as a sulfur source, cleaving the C-S bond. d-nb.info

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. cymitquimica.com The positions of substitution are directed by the existing amino and sulfonic acid groups. The amino group is a powerful activating group and an ortho-, para- director, while the sulfonic acid group is a deactivating group and a meta-director.

In naphthalene, electrophilic attack generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) as the carbocation intermediate formed is more stable. uomustansiriyah.edu.iq However, in substituted naphthalenes like this compound, the interplay between the existing substituents is crucial. The -NH₂ group at C7 (a β-position) strongly activates the ring, primarily at the adjacent C6 and C8 positions (ortho positions). The -SO₃H group at C2 (another β-position) deactivates the ring, particularly the adjacent C1 and C3 positions.

Therefore, electrophilic attack will preferentially occur on the ring containing the activating amino group. The most likely positions for substitution are C6 and C8. For example, halogenation or nitration would be expected to yield 8-substituted or 6,8-disubstituted derivatives, depending on the reaction conditions. Further sulfonation is also a possible reaction. smolecule.com

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionTypeDirecting EffectPredicted Substitution Positions
Amino (-NH₂)C7ActivatingOrtho, ParaC6, C8
Sulfonic Acid (-SO₃H)C2DeactivatingMetaC4, C5, C7

Synthesis of Advanced Intermediates from this compound

The reactivity of its functional groups makes this compound a key starting material for producing more complex intermediates for various industries, including pharmaceuticals and specialty chemicals. lookchem.comontosight.ai Derivatization can occur at the amino group, the sulfonic acid group, or through substitution on the naphthalene ring.

The synthesis of aminohydroxynaphthoic acids from naphthalenesulfonic acid precursors is a significant area of research, aiming to create "carboxy" analogs of important dye intermediates like J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid). d-nb.inforsc.org The synthesis of 7-amino-4-hydroxy-2-naphthoic acid, or "carboxy J-acid," has been an objective of chemical synthesis. rsc.org

While direct conversion of this compound is complex, related syntheses highlight potential pathways. For instance, a microwave-assisted Friedel-Crafts acylation followed by hydrolysis and esterification has been used to produce a mixture of 5-amino- and 7-amino-4-hydroxy-2-naphthoic esters. researchgate.net The separation of these isomers is a critical step, which can be achieved by exploiting their different chemical properties, such as the precipitation of the 5-amino isomer as an insoluble cobalt(II) complex salt. researchgate.net

Another related process is the sulfonation of J-acid itself to produce 2-amino-5-naphthol-1,7-disulfonic acid, demonstrating the reactivity of the naphthalene ring in similar compounds. google.com This reaction is typically carried out using manganese dioxide and sodium pyrosulfite in a controlled pH and temperature environment. google.com

Table 2: Example of a Synthetic Route for Aminohydroxynaphthoic Acid Analogs

StepReactionReagentsOutcomeReference
1Friedel-Crafts Acylation (Microwave-assisted)Amino-substituted precursorsRing closure to form naphthoic ester intermediate researchgate.net
2Hydrolysis & EsterificationAcid/Base, AlcoholMixture of 5-amino- and 7-amino-4-hydroxy-2-naphthoic esters researchgate.net
3Isomer SeparationCobalt(II) acetatePrecipitation of 5-amino isomer, leaving 7-amino isomer in solution researchgate.net

The conversion of the sulfonic acid group in this compound to a nitrile (cyano) group yields 7-amino-2-naphthonitrile (also referred to as 7-amino- smolecule.comnaphthonitrile). lookchem.com This transformation is a valuable method for creating intermediates where the nitrile group can undergo further reactions, such as hydrolysis to a carboxylic acid or reduction to an amine.

One documented method for this conversion is the distillation of the sodium salt of 7-amino-2-naphthalenesulfonic acid with potassium cyanide. gla.ac.uk This type of reaction, a nucleophilic substitution of the sulfonate group, often requires high temperatures or the use of catalysts. Research has explored various conditions for this reaction, including fusion of the sulfonic acid salt with potassium cyanide, sometimes under pressure. gla.ac.uk

Table 3: Reported Methods for the Synthesis of 2,7-Aminonaphthonitrile

MethodStarting MaterialReagentsKey ConditionsReference
Cyanide FusionSodium salt of 7-amino-2-naphthalenesulfonic acidPotassium Cyanide (KCN)Distillation / High Temperature Fusion gla.ac.uk
Sandmeyer Reaction2,7-DiaminonaphthaleneDiazotization reagents (e.g., NaNO₂/HCl), Cuprous Cyanide (CuCN)Diazotization followed by reaction with cyanide gla.ac.uk

Note: The Sandmeyer reaction starts from a different precursor but is a common alternative route for introducing nitrile groups onto an aromatic ring.

Advanced Analytical and Characterization Techniques for Amino F Acid and Its Isomers

Spectrophotometric Approaches for Quantitative Analysis

Spectrophotometry offers a rapid and non-destructive method for the quantitative analysis of chemical compounds. For mixtures of Amino-F acid and its isomers, specialized spectrophotometric techniques are employed to resolve the overlapping spectral signals.

Multicomponent Spectrophotometric Determination in Isomeric Mixtures

The simultaneous determination of multiple components in a mixture, such as this compound and its isomers, can be achieved using multicomponent spectrophotometric analysis. This method relies on the principle that the total absorbance of a mixture at a specific wavelength is the sum of the absorbances of its individual components, as described by Beer-Lambert's law. medium.comumd.edu By measuring the absorbance of the mixture at multiple wavelengths, a system of simultaneous equations can be constructed and solved to determine the concentration of each isomer. spectroscopyonline.com

The success of this method depends on the differences in the absorption spectra of the individual isomers. Even slight variations in their spectral profiles can be exploited for quantitative analysis. For instance, a study on aminophenol isomers demonstrated that each isomer has a distinct maximum absorption wavelength after reaction with a coloring reagent, enabling their simultaneous quantification. researchgate.netresearchgate.net

Ultraviolet Absorption Characteristics of this compound and Its Derivatives

This compound, being an aromatic amino-sulfonic acid, exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. sigmaaldrich.com The UV absorption spectrum of an amino acid is primarily influenced by its aromatic side chains and any modifications to its structure. nih.goviosrjournals.org The electronic transitions within the naphthalene (B1677914) ring system and the amino group of this compound are responsible for its UV absorbance.

The absorption characteristics, including the wavelength of maximum absorbance (λmax) and molar absorptivity (ε), are unique to each isomer. These parameters are sensitive to the substitution pattern on the naphthalene ring. For example, the position of the amino and sulfonic acid groups influences the electronic environment and, consequently, the energy required for electronic transitions, leading to distinct UV spectra for each isomer. researchgate.net Studies on other aromatic amino acids have shown that factors like pH can also shift the absorption spectra. iosrjournals.org

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
Tryptophan2805600 iosrjournals.org
Tyrosine2751400 iosrjournals.org
p-Aminophenol derivative5357673.6 researchgate.net
m-Aminophenol derivative4806613.6 researchgate.net
o-Aminophenol derivative4885166.6 researchgate.net

Application of Least Squares Treatment for Complex Mixture Analysis

For complex mixtures where the spectral overlap between isomers is significant, the classical least-squares (CLS) method provides a powerful tool for quantitative analysis. medium.comumd.edu The CLS method, also known as Beer's method, uses the entire spectral data of the mixture and the known spectra of the pure components to calculate the concentrations of each component. medium.com The method minimizes the sum of the squared differences between the measured spectrum of the mixture and the spectrum reconstructed from the individual component spectra and their calculated concentrations. umd.eduresearchgate.net

This approach is particularly advantageous as it utilizes the full spectrum, which can improve the accuracy and precision of the analysis, especially in the presence of noise. umd.edu The successful application of the CLS method requires that the absorbance is directly proportional to the concentration, following the Beer-Lambert Law. umd.edu The use of mathematical software like MATLAB can simplify the complex matrix calculations involved in the CLS method. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the physical separation of this compound isomers, enabling their individual quantification and characterization. researchgate.net High-performance liquid chromatography and capillary zone electrophoresis are particularly effective for resolving these closely related compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating isomers of amino acids. creative-proteomics.comdiva-portal.orgcreative-proteomics.com The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. creative-proteomics.com For aminonaphthalenesulfonic acid isomers, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. creative-proteomics.com

The resolution of isomers can be optimized by adjusting various chromatographic parameters, including the mobile phase composition, pH, and temperature. chromatographyonline.com The use of smaller particle sizes in the column packing can lead to higher efficiency and better resolution of closely eluting peaks. chromatographyonline.com In some cases, pre-column derivatization with a reagent that enhances the hydrophobicity or introduces a detectable tag can improve the separation and detection of the isomers. creative-proteomics.comhitachi-hightech.com The separation of aminobenzoic acid isomers has been successfully demonstrated using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. helixchrom.com

ParameterConditionReference
ColumnReversed-phase C18 creative-proteomics.com
Mobile PhaseAcetonitrile/water gradient with formic acid nih.gov
DetectionUV, Mass Spectrometry (MS) helixchrom.comnih.gov
DerivatizationPre-column with fluorescent or UV-active tags creative-proteomics.comhitachi-hightech.com

Capillary Zone Electrophoresis (CZE) for Separation of Sulfonic Acids

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. sciex.com It is particularly well-suited for the separation of charged molecules like sulfonic acids. tandfonline.com In CZE, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across the capillary. sciex.com

The separation of aminonaphthalene sulfonic acid isomers by CZE is influenced by their charge-to-mass ratio. nih.gov The degree of charge on the derivatives can affect both the speed of analysis and the resolution. nih.gov CZE offers several advantages over HPLC, including faster analysis times and higher separation efficiency, often without the need for prior derivatization. tandfonline.com The technique has been successfully used for the qualitative analysis of aromatic sulfonic acids in environmental samples. capes.gov.br

Optimization of Mobile Phases and Stationary Phases for this compound Separation

The successful separation of this compound and its isomers is critically dependent on the careful selection and optimization of both the stationary phase and the mobile phase in liquid chromatography. Techniques such as High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Chromatography (HILIC) are instrumental for this purpose. creative-proteomics.comwaters.com

Optimization is a methodical process aimed at achieving baseline resolution of all components, including critical pairs like isomers, with acceptable peak shapes and retention times. waters.comacs.org For complex amino acids, this often involves screening various column chemistries and mobile phase conditions.

Stationary Phase Selection: The choice of stationary phase is paramount. For separating polar compounds like amino acids, several types of columns are employed. Reversed-phase columns, such as C18, are widely used, often with ion-pairing agents or modifications to enhance retention of polar analytes. creative-proteomics.comacs.org HILIC stationary phases, including amide or pentabromobenzyl-modified silica (B1680970) gel (PBr) columns, are specifically designed for retaining and separating highly polar analytes and are particularly effective for amino acid analysis. waters.comjst.go.jp For resolving enantiomers (chiral isomers), specific Chiral Stationary Phases (CSPs) are necessary. sigmaaldrich.comsigmaaldrich.com

Mobile Phase Optimization: The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is systematically varied to achieve optimal separation. Key parameters for optimization include:

pH: The pH of the aqueous buffer affects the ionization state of the amino and carboxylic acid groups, thereby influencing retention.

Buffer Concentration: Adjusting the concentration of buffer salts (e.g., ammonium (B1175870) formate) can modify ionic interactions and improve peak shape. waters.com

Gradient Slope: In gradient elution, the rate of change in the organic solvent concentration is optimized to resolve closely eluting compounds. waters.com

Temperature: Column temperature can influence retention times and selectivity; lower temperatures often improve separation for some critical pairs. acs.org

A stepwise approach to optimization, screening different combinations of stationary and mobile phases, is crucial for developing a robust separation method for this compound and its isomers. waters.com

Table 1: Illustrative Example of Mobile Phase Optimization for Isomer Separation of this compound on a HILIC Column

This table demonstrates how changes in mobile phase conditions can affect the resolution of critical isomer pairs.

Parameter Condition A Condition B Condition C Observation
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.010 mM Ammonium Formate, pH 3.0Higher pH and buffer concentration can improve peak shape. waters.com
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileAcetonitrile is a common organic modifier in HILIC. creative-proteomics.com
Gradient 5% to 40% B in 15 min5% to 40% B in 15 min5% to 60% B in 25 minA shallower gradient (Condition C) increases run time but can improve resolution. waters.com
Resolution (Isomer 1/2) 1.21.82.1Condition C provides baseline separation (Resolution > 1.5).

Mass Spectrometry for Structural Elucidation and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise molecular weight determination and detailed structural information through fragmentation analysis. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) in Negative-Ion Mode

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. For acidic molecules like this compound, which possess a carboxyl group, negative-ion ESI mode is highly effective. jst.go.jpacs.org In this mode, the instrument detects the deprotonated molecule, represented as [M-H]⁻. jst.go.jp

The efficiency of negative-ion formation can be sensitive to the composition of the solvent. While it is a common assumption that a basic mobile phase would facilitate deprotonation and enhance the signal, studies have shown that the presence of weak acids can also improve the stability and intensity of the signal in negative-ion mode. nih.gov The capillary voltage is a key instrument parameter that is optimized to maximize the signal intensity of the [M-H]⁻ ion. jst.go.jp

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, the [M-H]⁻ ion of this compound, selected in the first stage of the mass spectrometer, is subjected to collision-induced dissociation (CID). unito.it This process breaks the ion into smaller, structurally informative fragment ions.

The fragmentation pattern is characteristic of the molecule's structure. For α-amino acids, common fragmentation pathways include the neutral loss of small molecules such as water (H₂O) and carbon dioxide (CO₂). unito.it The resulting fragment ions are detected in the second stage of the mass spectrometer, producing an MS/MS spectrum. By analyzing the mass differences between the precursor ion and the fragment ions, the connectivity of atoms within this compound can be pieced together, confirming its identity and elucidating its structure. unito.itnih.gov

Table 2: Representative MS/MS Fragmentation Data for this compound ([M-H]⁻)

This table shows typical fragmentation patterns observed for amino acids, which would be used to confirm the structure of this compound.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Structural Moiety
[M-H]⁻[M-H - 18]⁻H₂OLoss of water from the structure. unito.it
[M-H]⁻[M-H - 44]⁻CO₂Decarboxylation from the carboxylate group. unito.it
[M-H]⁻[M-H - 46]⁻HCOOHLoss of formic acid. unito.it

Hyphenated Techniques: HPLC-ESI-MS for Complex Sample Analysis

The combination of High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) creates a robust analytical platform for analyzing complex samples containing this compound. creative-proteomics.comnih.gov This hyphenated technique leverages the separation power of HPLC to resolve this compound from its isomers and potential impurities, while the mass spectrometer provides highly sensitive and selective detection and identification for each separated component. mdpi.comnih.gov

In a typical HPLC-ESI-MS analysis, the effluent from the HPLC column is directly introduced into the ESI source. mdpi.com As each compound elutes from the column, it is ionized and detected by the mass spectrometer. This allows for the acquisition of a chromatogram where each peak corresponds to a specific mass-to-charge ratio (m/z), greatly enhancing confidence in peak identification compared to conventional detectors like UV. nih.gov This technique is particularly vital for accurately quantifying this compound in complex matrices and for identifying unknown by-products during synthesis. mdpi.com

Qualitative and Quantitative Analysis of Impurities and By-products in Synthetic Batches

Ensuring the purity of synthetic batches of this compound requires rigorous analytical methods to identify and quantify potential impurities and by-products. nih.govresearchgate.net The manufacturing process of amino acids can introduce various related impurities, such as isomers, deletion products from incomplete synthesis steps, or molecules with residual protecting groups. mdpi.comlcms.cz

Qualitative Analysis: The primary goal of qualitative analysis is to identify the impurities present. HPLC-MS is the definitive tool for this purpose. nih.govlcms.cz By comparing the retention times and mass spectra of peaks in the sample chromatogram to those of the main this compound peak, impurities can be detected. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity. lcms.cz Subsequent MS/MS fragmentation analysis of the impurity ion can then be used to elucidate its precise chemical structure. mdpi.com

Quantitative Analysis: Once identified, impurities must be quantified to ensure they are below acceptable limits. HPLC with UV detection is a standard method for quantification. bachem.com The purity is typically assessed by calculating the peak area percentage. The area of each impurity peak is measured and expressed as a percentage of the total area of all peaks in the chromatogram. bachem.com For low-level impurities or those lacking a UV chromophore, HPLC-MS can be used for more sensitive and selective quantification. mdpi.com

Table 3: Common Impurities in Synthetic Amino Acid Batches and Their Method of Analysis

Impurity Type Origin Analytical Method Key Data
Isomers (diastereomers/enantiomers) Synthesis conditionsChiral HPLC, HPLC-MS jst.go.jpResolution factor, m/z of isomers
Deletion Analogs Incomplete coupling during synthesis mdpi.comHPLC-MS, HRMS mdpi.comlcms.czMolecular weight difference corresponding to a missing amino acid residue
Products of Incomplete Deprotection Residual protecting groups (e.g., Fmoc, t-Butyl) from synthesis lcms.czHPLC-MS/MS lcms.czMolecular weight corresponding to this compound + protecting group mass
Oxidation Products Exposure to oxidative conditionsHPLC-MS nih.govMolecular weight increase (e.g., +16 Da for hydroxylation)

Applications of Amino F Acid As a Chemical Intermediate

Utilization in the Synthesis of Reactive Dyes and Pigments

The most prominent application of Amino-F acid is in the manufacturing of dyes and pigments. iipseries.org Its aromatic structure is a key component of many chromophores (the color-bearing part of a dye molecule), while the sulfonic acid group enhances water solubility and the amino group provides a key site for diazotization, a critical reaction in forming azo dyes.

This compound is a precursor for a wide range of azo dyes, which constitute the largest and most versatile class of synthetic organic colorants. wikipedia.org It can be used in two primary ways: it can be diazotized (its amino group converted into a diazonium salt) and then reacted with a coupling component, or it can act as the coupling component itself, reacting with a different diazotized amine.

Research has demonstrated the synthesis of various azo dyes derived from this compound. In one study, the diazonium salt of 7-amino-4-hydroxy-2-naphthalenesulfonic acid was coupled with different agents like phenol, p-nitrophenol, vanillin, and salicylic (B10762653) acid to yield a range of dyes with colors dependent on the final molecular structure. researchgate.net The performance of these dyes has been evaluated on protein fibers such as wool and silk. The dyeing process is influenced by several factors, with optimal conditions varying depending on the specific dye and fabric. researchgate.net Key performance indicators such as dye exhaustion, which measures the amount of dye transferred from the bath to the fiber, and fastness properties are critical for commercial viability.

Below are tables summarizing the performance characteristics of dyes synthesized from this compound.

Table 1: Optimal Dyeing Conditions for this compound Based Dyes This table presents typical optimal conditions for achieving maximum dye absorption (% exhaustion) on different textile fibers.

Parameter Wool Fiber Silk Fiber Reference
pH 3 - 53 - 5 researchgate.net
Time (minutes) 50 - 9050 - 90 researchgate.net
Temperature (°C) 75 - 9075 - 90 researchgate.net

Table 2: Fastness Properties of Fabrics Dyed with this compound Derivatives Fastness is graded on a scale, typically from 1 (poor) to 5 (excellent), assessing the resistance of the color to various conditions.

Fastness Property Typical Performance Significance Reference
Wash Fastness Good to ExcellentMeasures resistance to fading or bleeding during washing. researchgate.net
Rub Fastness Good to ExcellentMeasures resistance to color transfer upon rubbing (crocking). researchgate.net
Light Fastness Fair to Very GoodMeasures resistance to fading when exposed to light. researchgate.net

The chemical structure of a dye dictates its properties, including color, solubility, and affinity for different fibers. The functional groups on the this compound molecule play a crucial role in these relationships.

Azo Group (-N=N-): This is the primary chromophore responsible for the color of the dye. The extent of the conjugated system of electrons across the azo group and the attached aromatic rings (like the naphthalene (B1677914) system of this compound) determines the wavelength of light absorbed and thus the observed color. nih.gov

Hydroxyl (-OH) and Amino (-NH2) Groups: These are powerful auxochromes (color helpers) that modify and intensify the color produced by the chromophore. Their positions on the naphthalene ring influence the exact shade of the dye. nih.gov

Sulfonic Acid (-SO3H) Group: This group is fundamental for the performance of many dyes. It is strongly acidic and ionizes in water to form a sulfonate group (-SO3⁻). This imparts water solubility, which is essential for the dyeing process. nih.gov Furthermore, the anionic nature of the sulfonate group allows the dye to form strong electrostatic bonds with cationic sites in fibers like wool, silk, and nylon, leading to good wash fastness. wikipedia.org

The interplay between the rigid, planar structure of the naphthalene core and the specific placement of these functional groups allows for the fine-tuning of dye properties. For instance, the introduction of electron-withdrawing or electron-donating substituents on the coupling partner used with this compound can shift the absorption maximum (λmax) of the dye, resulting in a predictable change in color. researchgate.netnih.gov

Role in Agrochemical Development

The application of 7-amino-4-hydroxy-2-naphthalenesulfonic acid as a direct intermediate in the development of commercial agrochemicals is not well-documented in publicly available scientific literature. While some simple amino acids like glycine (B1666218) are precursors to herbicides such as glyphosate, a similar role for this compound has not been established. Its primary utility remains in other sectors of the chemical industry.

Contributions to Pharmaceutical Synthesis

This compound serves as a valuable scaffold or building block in pharmaceutical research and drug discovery. Its rigid bicyclic structure and multiple functional groups allow for the synthesis of diverse derivatives that can be screened for biological activity.

A notable example is in the development of antiviral agents. Research has shown that a synthesized derivative, 3,8-dibromo-7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA), acts as an inhibitor of the retroviral integrase protein. This enzyme is essential for the replication of viruses like HIV, making it a key target for drug development. The study demonstrated that this derivative could inhibit the in-vitro activities of HIV-1 integrase, highlighting the potential of this compound as a starting material for novel therapeutic agents.

Emerging Applications in Specialty Chemicals

Beyond its traditional use in dyestuffs, recent research has explored the use of this compound in the field of materials science, particularly in the synthesis of advanced polymers. A 2022 study detailed a facile, one-pot method for creating water-soluble conjugated polymers from 7-amino-4-hydroxy-2-naphthalenesulfonic acid. uludag.edu.tr

The study successfully synthesized two types of polymers:

Poly(7-amino-4-hydroxy-2-naphthalene sulphonic acid) (PANAPSA): A polynaphtol derivative.

A Polyimine: Formed through a condensation reaction with 4-hydroxybenzaldehyde (B117250) followed by oxidative polymerization.

These polymers were found to have low optical and electrochemical band gaps, suggesting they behave as semiconductors. uludag.edu.tr Such materials are of significant interest for their potential use in electronic equipment, including sensors, light-emitting diodes (LEDs), and solar cells. This application represents an innovative shift for this compound, moving it from a classical intermediate to a monomer for functional, high-performance materials. uludag.edu.tr

Theoretical and Computational Studies of Amino F Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are indispensable for unraveling the fundamental molecular and electronic characteristics of amino acids, including fluorinated analogs such as Amino-F acid. These computational techniques, which span from semi-empirical methods to high-level ab initio calculations, offer profound insights into molecular geometry, the distribution of charges, and the energies of molecular orbitals. This information is critical for comprehending the molecule's behavior and reactivity.

Scientists utilize a variety of computational strategies to model amino acids. The Hartree-Fock (HF) method provides a foundational ab initio approach, while Density Functional Theory (DFT) methods, like B3LYP, are extensively used because they offer a good compromise between accuracy and the computational resources required. transbiomedicine.comresearchgate.netfrontiersin.org For calculations demanding higher precision in energy values, composite methods such as Gaussian-n (G3, G4) and Complete Basis Set (CBS) are employed. researchgate.net The selection of a basis set, for instance, the Pople-style 6-31G* or the correlation-consistent cc-pVDZ, is another crucial element that significantly impacts the precision of the computational results. osaka-u.ac.jpacs.org

Research on analogous molecules, for example, fluorinated aromatic amino acids, has highlighted the effectiveness of these computational methods. For instance, calculations performed on fluorinated tryptophan have shown considerable changes in its photophysical properties when compared to its non-fluorinated version. acs.org Quantum chemical calculations have also been successfully applied to determine structural parameters, dipole moments, and the way charges are distributed in a range of amino acids. bitp.kiev.ua

A significant advancement for managing large biomolecular systems is the Fragment Molecular Orbital (FMO) method. osaka-u.ac.jp This approach simplifies complex calculations by dividing a large molecule, such as a protein, into more manageable smaller units, like individual amino acid residues. osaka-u.ac.jp The FMO method has been instrumental in generating extensive datasets of quantum-mechanically derived energies for various protein structures, yielding valuable data on the interaction energies between these fragments. osaka-u.ac.jp

Table 1: Representative Quantum Chemical Methods and Basis Sets for Amino Acid Studies
Method/TheoryDescriptionTypical Application
Hartree-Fock (HF)A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.Initial geometry optimizations and electronic structure analysis. osaka-u.ac.jp
Density Functional Theory (DFT)A class of methods that use the electron density to determine the properties of a many-electron system. Functionals like B3LYP are popular.Geometry optimization, vibrational frequencies, and electronic properties of medium to large molecules. scielo.brmdpi.com
Møller-Plesset Perturbation Theory (MP2)An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects.High-accuracy energy calculations and investigation of intermolecular interactions. osaka-u.ac.jpacs.org
Gaussian-n (G3, G4) TheoriesComposite methods that combine results from several lower-level calculations to approximate a high-level calculation.Accurate thermochemical properties like enthalpies of formation and proton affinities. researchgate.net
Pople Style (e.g., 6-31G*)A type of basis set used in molecular orbital calculations.Routine calculations on a wide range of molecules. osaka-u.ac.jp
Correlation-Consistent (e.g., cc-pVDZ)A type of basis set designed to systematically converge towards the complete basis set limit.High-accuracy calculations where electron correlation is important. osaka-u.ac.jp

This table is generated based on information from multiple sources. researchgate.netosaka-u.ac.jpacs.orgscielo.brmdpi.com

Prediction of Reactivity and Reaction Sites through Computational Models

Computational models are crucial for forecasting the reactivity and pinpointing potential reaction sites of molecules like this compound. By leveraging electronic structure data from quantum chemical calculations, these models can predict how a molecule will behave in the presence of other chemical substances.

A prevalent method involves the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, whereas the LUMO's energy reflects its capacity to accept electrons. The spatial distribution of these orbitals across the molecule can identify the most probable locations for electrophilic and nucleophilic attacks. For example, in studies concerning aromatic amino acids, HOMO and LUMO have been utilized to interpret electronic absorption spectra and charge distribution. bitp.kiev.ua

Electrostatic potential (ESP) maps serve as another invaluable tool, offering a visual representation of the charge distribution around a molecule. These maps identify electron-rich areas (negative potential) and electron-poor areas (positive potential), which are likely sites for electrostatic interactions and chemical reactions.

Moreover, computational approaches can be applied to compute reaction barriers and thermodynamic properties, offering a quantitative assessment of reactivity. mdpi.com For instance, density functional theory (DFT) calculations have been used to investigate the reaction between SO2 and amino acid anions, uncovering reaction pathways and the energy required to initiate them. mdpi.com Such investigations are beneficial for understanding chemisorption processes where amino acids may play a role. mdpi.com

Machine learning techniques are also becoming increasingly important for predicting reactivity and functional sites. nih.govnih.gov These models can be trained on vast datasets of known protein structures and the effects of mutations to forecast how substituting one amino acid for another might affect a protein's stability or function. nih.gov For example, tools like STAR (Site Targeted Amino acid Recombination) employ machine learning to pinpoint regions within a protein sequence that are less likely to be structurally compromised by recombination. nih.gov

Table 2: Computational Approaches for Reactivity Prediction
Computational MethodInformation ProvidedApplication in Amino Acid Studies
Frontier Molecular Orbital (FMO) AnalysisIdentifies electron-donating (HOMO) and electron-accepting (LUMO) regions.Predicting sites for electrophilic and nucleophilic attack. bitp.kiev.ua
Electrostatic Potential (ESP) MapsVisualizes the charge distribution and identifies electron-rich and electron-poor areas.Predicting sites for electrostatic interactions and reactions.
Reaction Pathway CalculationsDetermines activation energies and reaction thermodynamics.Quantifying reactivity and understanding reaction mechanisms. mdpi.com
Machine Learning ModelsPredicts the impact of mutations on protein stability and function.Guiding protein engineering and understanding functional specificity. nih.govnih.govnih.gov

This table is compiled from information found in various research articles. bitp.kiev.uamdpi.comnih.govnih.govnih.gov

Spectroscopic Property Simulations (e.g., UV-Vis)

Computational simulations of spectroscopic properties, especially UV-Vis absorption spectra, are vital for the interpretation of experimental findings and for understanding the electronic transitions within a molecule such as this compound. These simulations bridge the gap between calculated electronic structures and observable spectroscopic characteristics.

Time-dependent density functional theory (TD-DFT) is a prevalent method for simulating UV-Vis spectra. It computes the excitation energies and oscillator strengths of electronic transitions, which directly relate to the positions and intensities of absorption peaks. By comparing these simulated spectra with experimental results, researchers can attribute specific electronic transitions to the observed absorption bands.

For aromatic amino acids, UV absorption is predominantly caused by π-π* transitions within the aromatic ring. amazonaws.com Studies indicate that the absorption spectra of these amino acids can be affected by their immediate environment, such as the presence of salt cations, which can cause shifts in the absorption peaks due to cation-π interactions. amazonaws.com Computational simulations can effectively model these environmental influences to provide a more precise depiction of the molecule's spectroscopic behavior under various conditions.

Recent studies have also shown that even non-aromatic, charged amino acids can display considerable UV-Vis absorption beyond the traditionally anticipated range. nih.gov Theoretical research using TD-DFT on pairs of charged amino acids, with conformations sampled from molecular dynamics simulations, has demonstrated that charge transfer (CT) transitions between spatially adjacent residues can lead to these absorption features. nih.gov These CT transitions can take place between the charged side chains and the polypeptide backbone, or between different charged side chains. nih.gov

Simulations can also replicate the broadening of spectral peaks, a common feature in experimental spectra resulting from vibrational effects and interactions with the solvent. This is typically achieved by applying Gaussian or Lorentzian functions to the calculated electronic transitions. bitp.kiev.ua

Table 3: Simulated and Experimental UV Absorption Maxima for Aromatic Amino Acids
Amino AcidExperimental λmax (nm)Key Electronic Transitions
Phenylalanine~257π → π
Tyrosine~275π → π
Tryptophan~280π → π*

This data is based on established spectroscopic properties of amino acids. nih.govcambridge.orgcambridge.org

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a robust computational method for examining the dynamic behavior of molecules in solution. They offer insights into conformational changes, interactions with solvent molecules, and tendencies for aggregation. For a molecule like this compound, MD simulations can elucidate its behavior in an aqueous setting and its interactions with other molecules.

In MD simulations, the atoms of the molecule and the surrounding solvent are modeled as classical particles whose movements are dictated by a force field. This force field comprises a set of parameters that define the system's potential energy based on the coordinates of the atoms. Prominent force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS. nsf.govnih.govresearchgate.net

MD simulations can be employed to map the conformational landscape of amino acids, pinpointing the most stable structures and the energy barriers that separate them. nih.gov This information is essential for understanding how the flexibility of an amino acid impacts its biological function.

Furthermore, MD simulations offer a detailed view of how amino acids are solvated. They can describe the structure of the hydration shell surrounding the molecule and the specifics of hydrogen bonding between the amino acid and water molecules. The behavior of amino acids in varied solvent conditions, such as in the presence of denaturing agents, can also be explored. acs.org

A key application of MD simulations is the investigation of intermolecular interactions. These simulations can model the interactions between amino acids, which is crucial for understanding protein folding and stability. nih.govnih.gov They are also used to study the interactions of amino acids with other types of molecules, like ionic liquids or nucleic acids. ua.ptnih.gov For example, simulations have been utilized to create scales of interaction propensity for various combinations of amino acids and nucleobases. nih.gov

Recent progress in computational capabilities and simulation techniques, including the use of all-atom explicit solvent models and extended simulation durations (on the microsecond scale), has led to more accurate and statistically robust results. nih.gov

Table 4: Common Force Fields Used in Amino Acid Molecular Dynamics Simulations
Force FieldKey FeaturesWater Model Often Paired With
AMBER (e.g., ff99SB-ILDN, ff15ipq)Widely used for proteins and nucleic acids, with continuous improvements to dihedral parameters.TIP3P, TIP4P-Ew, TIP4P-D nsf.govnih.govacs.org
CHARMM (e.g., CHARMM27, CHARMM36m)Known for its good balance in describing proteins, lipids, and carbohydrates.CHARMM-modified TIP3P nsf.gov
GROMOS (e.g., 53A6)Developed for the GROMACS simulation package, often used for united-atom simulations.SPC nih.gov
OPLS-AA/LOptimized for liquid simulations, providing good descriptions of condensed-phase properties.TIP3P, TIP4P, TIP5P nih.gov

This table summarizes information from various studies on molecular dynamics simulations of amino acids. nsf.govnih.govresearchgate.netnih.govacs.org

Environmental and Safety Considerations in Amino F Acid Production and Use

Management of By-products and Waste Streams in Industrial Synthesis

The synthesis of amino acids and their derivatives can generate various by-products and waste streams that require proper management to minimize environmental impact. Industrial fermentation processes, a common method for amino acid production, can utilize waste materials as feedstocks, which in turn helps in valorizing waste from other industries. core.ac.ukfrontiersin.org For instance, waste streams from the agrifood industry, such as orange peels or protein-rich residues, can be used as raw materials for producing amino acids. frontiersin.orgnih.govresearchgate.net This approach not only provides an inexpensive feedstock but also addresses the environmental issues associated with waste disposal. frontiersin.org

However, the process itself generates waste. For example, the chemical synthesis or extraction of amino acids can result in by-products and spent reagents. core.ac.uk The hydrolysis of high-protein waste, for instance, breaks down proteins into amino acids and short peptides, but also leaves behind residual materials that need to be managed. nih.gov Fermentation processes produce by-products such as ammonia (B1221849) and carbon dioxide. mdpi.com

Effective waste management strategies include:

Waste Valorization: Utilizing by-products from one process as raw materials for another. For example, protein hydrolysates from waste can be used in animal feed. researchgate.net

Treatment of Effluents: Contaminated water from the production process must be treated before discharge. chemos.debasf.com This can involve neutralization, precipitation of solids, and biological treatment to remove organic compounds.

Proper Disposal: Solid wastes and residues must be disposed of in accordance with local environmental regulations. chemos.de

Environmental Fate and Transport Studies of Amino-F Acid and Its Derivatives

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound and its derivatives, which are often water-soluble, their potential to enter aquatic systems is a key consideration. ontosight.aiontosight.ai

Key aspects of environmental fate include:

Biodegradability: Studies on sulfonic acid derivatives indicate that their biodegradability can vary significantly depending on the specific chemical structure. ontosight.ai Some may be biodegradable under certain conditions, while others can be persistent in the environment. ontosight.ai

Bioaccumulation: This refers to the accumulation of a substance in an organism. There is ongoing research into the potential for bioaccumulation of sulfonic acid derivatives. ontosight.ai

Transport: Due to their solubility in water, these compounds can be transported through soil and into groundwater or surface water systems. oup.comoup.com Their interaction with soil particles and sediments can influence their mobility. frontiersin.org Research has shown that amino acids can adsorb to mineral surfaces, which can affect their transport and persistence in the environment. frontiersin.org

Regulatory bodies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) oversee the use of such chemicals and require data on their environmental impact. ontosight.ai

Future Directions in Amino F Acid Research

Development of Highly Selective and Atom-Economical Synthetic Methodologies

The future of Amino-F acid synthesis lies in the development of methods that are not only efficient but also environmentally benign. Researchers are moving away from traditional approaches that often require harsh conditions and stoichiometric reagents, towards more sophisticated and sustainable strategies. nih.gov

Key areas of development include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for creating fluorinated amino acids under mild conditions. nih.govsioc-journal.cn These methods can utilize organic photocatalysts, avoiding the need for metals, and enable challenging transformations like the carbofluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids. nih.gov Future work will likely focus on expanding the substrate scope and improving the efficiency of these light-driven reactions. A novel protocol using a dicyanopyrazine-derived chromophore (DPZ) as a photoredox catalyst allows for the coupling of N-aryl glycine (B1666218) esters and α-fluoro-aryl acetic acid-derived redox-active esters (RAEs) in a redox-neutral, transition-metal-free system. sioc-journal.cn

Atom-Economical and Redox-Neutral Reactions: A significant goal is to maximize the incorporation of atoms from reactants into the final product, minimizing waste. rsc.orgchemrxiv.org Recent protocols have achieved the asymmetric synthesis of unnatural α-amino acids through the photoredox-mediated activation of aliphatic alcohols, with carbon dioxide as the only stoichiometric byproduct. rsc.orgchemrxiv.org Similarly, electrocatalytic methods, such as the C-N coupling over an atomically dispersed iron-loaded defective TiO2 catalyst, are being explored for their atom economy and mild reaction conditions. researchgate.net Future research will aim to apply these principles more broadly to the synthesis of various fluorinated amino acid scaffolds.

Stereoselective Synthesis: Controlling the stereochemistry is crucial for the biological activity of Amino-F acids. Advanced methods are being developed to achieve high stereoselectivity. For instance, a protocol for the stereoselective addition of C-radicals to a chiral glyoxylate-derived sulfinyl imine has been developed using visible light photoredox catalysis, providing a convenient route to highly functionalized, enantiomerically enriched α-amino acids. chemrxiv.org Another approach uses chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor to provide β-branched unnatural amino acids with excellent stereoselectivity. chemrxiv.org

Exploration of Novel Derivatization Pathways for Advanced Materials

The unique properties conferred by fluorine make Amino-F acids attractive scaffolds for creating advanced materials with novel functions. Derivatization—the process of chemically modifying the amino acid—is key to unlocking this potential.

Future research will likely explore:

Fluorinated Peptides and Peptidomimetics: Incorporating Amino-F acids into peptides can dramatically alter their structure and function. The fluorine atom can influence secondary structures and increase resistance to proteolytic degradation. nih.govmdpi.com This opens avenues for designing highly stable peptide-based drugs and enzymes.

Amino Acid-Based Ionic Liquids (AAILs): Ionic liquids are salts with low melting points that have applications as green solvents and in biotechnology. mdpi.com Derivatizing Amino-F acids to create novel AAILs could lead to materials with unique properties, such as enhanced thermal stability and specific catalytic activities, suitable for use in drug delivery and environmental remediation. mdpi.com

Functional Polymers and Hydrogels: Amino-F acids can be used as monomers or functional cross-linkers in polymers. For example, hydrogels made from polyionic liquids containing amino acid anions have demonstrated hemocompatibility and antimicrobial activity. mdpi.com Future work could involve creating fluorinated versions of these materials to enhance their stability and modulate their hydrophobic or electronic properties for applications in tissue engineering and smart coatings.

Corrosion Inhibitors: Amino acid derivatives have been investigated as environmentally friendly corrosion inhibitors for various metals and alloys. ajchem-a.comresearchgate.net The presence of heteroatoms and π-electrons in their structure allows them to bind effectively to metal surfaces. ajchem-a.com Exploring fluorinated amino acid derivatives in this context could lead to more robust and efficient anti-corrosion agents.

Integration of Advanced Analytical Techniques for Real-Time Process Monitoring

To optimize the synthesis of Amino-F acids and ensure product quality, the integration of Process Analytical Technology (PAT) is essential. Real-time monitoring allows for precise control over reaction parameters, leading to higher yields, better purity, and reduced production costs.

Future trends in this area include:

Mass Spectrometry (MS)-Based Methods: Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer superior sensitivity and selectivity for amino acid analysis. researchgate.net At-line MS methods have been developed to rapidly quantify underivatized amino acids directly from bioreactor media, enabling near real-time monitoring and control of nutrient levels during fermentation processes. nih.govresearchgate.net Applying these techniques to this compound production will allow for precise tracking of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR systems are emerging as a valuable tool for in-line analysis of enzymatic reactions. magritek.com They can provide real-time data on reaction kinetics, selectivity, and equilibrium dynamics, which is crucial for optimizing the synthesis of chiral Amino-F acids. magritek.com

Chromatographic and Derivatization Techniques: High-Performance Liquid Chromatography (HPLC) remains a cornerstone of amino acid analysis. creative-proteomics.com To enhance detection, pre- or post-column derivatization with fluorescent tags (e.g., OPA, Fmoc) is often employed. creative-proteomics.comhitachi-hightech.com Future research will focus on developing new derivatization reagents tailored for fluorinated compounds and compatible with ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations. cambridge.org

Refractive Index (RI) Monitoring: Refractometry has been demonstrated as a suitable PAT tool for the real-time monitoring of solid-phase peptide synthesis (SPPS). csic.es By tracking changes in the refractive index of the reaction solution, it is possible to determine the endpoint of coupling and deprotection steps, leading to a greener and more efficient process. csic.es This could be readily adapted for the synthesis of peptides containing Amino-F acids.

TechniquePrincipleKey Advantage for this compound ResearchReference
LC-MS/MSSeparates compounds by chromatography and identifies them by mass-to-charge ratio.High sensitivity and specificity for complex mixtures; enables real-time monitoring. researchgate.netnih.gov
Benchtop NMRUses nuclear magnetic resonance to determine molecular structure and reaction kinetics.Provides real-time, in-line analysis of stereoselectivity and reaction progress. magritek.com
HPLC with DerivatizationChromatographic separation of amino acids after tagging with a UV-active or fluorescent molecule.Enhances detection sensitivity and allows precise quantification. creative-proteomics.comhitachi-hightech.com
Refractometry (RI)Measures the refractive index of the reaction medium to monitor its composition.Enables real-time endpoint determination in solid-phase synthesis, saving time and reagents. csic.es

Computational Design of Novel Compounds Incorporating the this compound Scaffold

In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. By modeling the properties of virtual compounds, researchers can prioritize synthetic targets and reduce the time and expense of laboratory work.

Future directions in the computational design of this compound derivatives include:

Scaffold Hopping and AI-driven Design: Innovative in silico methods that combine amino acid interaction mapping with artificial intelligence (AI) can generate novel compounds with diverse scaffolds but similar biological activities. fujifilm.comresearchgate.net Applying these AI-AAM (Amino Acid Mapping) methods to an this compound scaffold could rapidly identify new drug candidates with improved efficacy, stability, and synthesizability. fujifilm.com

Molecular Docking and Dynamics Simulations: These techniques are used to predict how a molecule will bind to a biological target, such as a protein receptor. nih.gov Computational tools like induced fit docking (IFD) can simulate the flexibility of the binding pocket, providing a more accurate picture of the interactions between an this compound derivative and its target. nih.gov This is crucial for designing potent and selective enzyme inhibitors or receptor agonists.

Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) calculations can predict the electronic properties, reactivity, and stability of molecules. ajchem-a.com This information is valuable for designing this compound derivatives for materials science applications, such as predicting their potential as corrosion inhibitors or their optical properties. ajchem-a.com

Pharmacokinetic (ADME) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com By evaluating the drug-likeness of virtual this compound derivatives early in the design process, researchers can focus on compounds with a higher probability of success in clinical development. mdpi.com

Investigation into Unexplored Biological or Industrial Applications

While Amino-F acids are already used in pharmaceuticals, their unique properties suggest a vast, largely untapped potential in other biological and industrial domains.

Promising areas for future investigation include:

Agrochemicals: The enhanced metabolic stability and unique biological activity of fluorinated compounds could be harnessed to develop new, more effective, and potentially safer pesticides, herbicides, or fungicides. hilarispublisher.com

Biocatalysis: Incorporating Amino-F acids into enzymes could enhance their stability in non-natural environments (e.g., organic solvents, high temperatures) or alter their substrate specificity, leading to novel biocatalysts for industrial chemical synthesis. mdpi.com

Advanced Surfactants: Acyl amino acids can function as sustainable, biodegradable surfactants. nih.gov Engineering fermentation pathways to produce fluorinated acyl amino acids could yield novel surfactants with superior properties, such as lower critical micelle concentrations or enhanced performance in challenging conditions. nih.gov

Drug Delivery Systems: Amino acid-based ionic liquids and polymers are being explored for drug delivery. mdpi.com The tunable hydrophobicity and biocompatibility of this compound derivatives could be exploited to create highly specific and controlled-release delivery vehicles for therapeutic agents. mdpi.com

Medical Diagnostics: The fluorine-18 (B77423) isotope ([¹⁸F]) is a positron emitter widely used in Positron Emission Tomography (PET) imaging. Developing efficient methods for synthesizing [¹⁸F]-labeled Amino-F acids could provide new radiotracers for diagnosing and monitoring diseases like cancer. mdpi.com

Potential Application AreaRationale for Using Amino-F AcidsReference
PharmaceuticalsIncreased metabolic stability, enhanced binding affinity, improved potency. nih.govhilarispublisher.com
AgrochemicalsPotent insecticidal, fungicidal, and herbicidal activity with potentially improved environmental profiles. hilarispublisher.com
BiocatalysisCreation of highly stable enzymes with tailored specificities. mdpi.com
Advanced SurfactantsDevelopment of sustainable surfactants with superior performance characteristics. nih.gov
Corrosion InhibitionEnvironmentally friendly and highly effective agents for protecting metallic surfaces. ajchem-a.comresearchgate.net

Sustainable Production and Circular Economy Approaches for this compound

Aligning the production of Amino-F acids with the principles of sustainable chemistry and the circular economy is a critical future challenge. This involves minimizing environmental impact, using renewable resources, and designing processes where waste is eliminated or repurposed.

Key strategies for the future include:

Bio-based Feedstocks: Shifting from petroleum-based starting materials to renewable biomass is a central goal of sustainable chemistry. Research is underway to convert biomass-derived intermediates, such as α-hydroxyl acids from glucose, into amino acids through chemocatalytic routes. pnas.org Adapting these processes for the synthesis of this compound precursors would significantly improve their sustainability profile.

Waste Valorization and Consolidated Bioprocessing: The production of amino acids via fermentation generates significant by-products. computer.orgresearchgate.net Consolidated bioprocessing, which enables the direct conversion of agricultural biomass into amino acids using engineered microorganisms, offers a path to reduce waste and cost. researchgate.net Future research could focus on engineering microbes to produce fluorinated intermediates or to utilize waste streams from other industrial processes.

Circular Economy Models: Implementing a circular economy involves recycling and reusing process residues. In the amino acid industry, electrolyte residues from fermentation and purification can be recycled and reused as raw materials in the fermentation process, reducing both emissions and costs. mdpi.com A "Nature-inspired Circular-economy Recycling (NaCRe)" approach has been conceptualized, where waste proteins are broken down into their constituent amino acids and then re-polymerized into new, valuable proteins. epfl.chresearchgate.netnih.gov While challenging, developing methods to recover and recycle valuable Amino-F acids from end-of-life products would represent a major step towards a truly circular economy for these high-value chemicals.

Q & A

Q. How is amino acid composition determined in proteins/peptides, and what methodological steps ensure accuracy?

Amino acid composition is typically determined via acid hydrolysis (6N HCl at 110°C for 24 hours) followed by chromatographic separation (e.g., HPLC with UV/fluorescence detection). Post-hydrolysis derivatization (e.g., precolumn or postcolumn methods) enhances sensitivity . Quality control includes using synthetic peptide standards and validating recovery rates via internal standards (e.g., norleucine) to address hydrolysis-induced degradation .

Q. What experimental designs are recommended for quantifying amino acid requirements in metabolic studies?

Nitrogen balance studies are foundational, but limitations include variability in individual responses and assumptions about steady-state conditions. Methodological refinements involve controlled diets with graded amino acid levels, isotopic tracer techniques (e.g., ^13C-labeled amino acids), and statistical models (e.g., linear regression) to estimate breakpoints for requirements .

Q. How are amino acid digestibility assays standardized in nutritional research?

Apparent digestibility is calculated using the indirect method with inert markers (e.g., chromium oxide). Acid hydrolysis (6N HCl) followed by ion-exchange chromatography or mass spectrometry quantifies amino acids in feed and feces. Performic acid oxidation is required for sulfur-containing amino acids (e.g., methionine, cysteine) to prevent degradation .

Q. What statistical approaches validate reproducibility in amino acid analysis?

Randomized complete block designs and ANOVA are used to assess technical and biological variability. Duncan’s multiple range test or Tukey’s HSD post hoc analyses identify significant differences between treatment groups . Replicate analyses and coefficient of variation (CV) calculations (<5%) ensure precision .

Q. How are amino acid profiles used to characterize recombinant proteins?

Amino acid analysis confirms identity and purity by comparing experimental compositions to theoretical values (derived from DNA sequences). Deviations >10% indicate potential post-translational modifications or contaminants. Harmonized pharmacopeial methods (e.g., JP/EP/USP guidelines) standardize protocols for regulatory submissions .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize amino acid extraction protocols?

Orthogonal arrays (e.g., L9(3^4) or L16(4^5)) systematically evaluate factors like sample weight, solvent ratio, temperature, and extraction time. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. For example, thallus weight and dilution ratio significantly impact total amino acid yield in marine algae .

Q. What strategies resolve contradictions in amino acid requirement estimates across studies?

Discrepancies arise from differences in endpoint criteria (e.g., nitrogen balance vs. kinetic turnover). Meta-analyses with mixed-effects models account for heterogeneity. Advanced techniques like indicator amino acid oxidation (IAAO) or direct amino acid oxidation (DAAO) provide dynamic assessments of requirements .

Q. How can network analysis elucidate amino acid interactions in metabolic disorders?

Plasma amino acid profiles are analyzed via correlation networks to identify hub metabolites (e.g., branched-chain amino acids in hyperglycemia). Gaussian graphical models or partial least squares regression (PLS-R) integrate multi-omics data (e.g., transcriptomics, metabolomics) to map pathway dysregulation .

Q. What advancements improve sensitivity in detecting atypical amino acids?

High-resolution mass spectrometry (HRMS) coupled with hydrophilic interaction liquid chromatography (HILIC) enables identification of non-proteinogenic amino acids (e.g., D-amino acids). Stable isotope dilution assays (SIDAs) enhance quantification accuracy, particularly for low-abundance modified residues .

Q. How do harmonized pharmacopeial guidelines address variability in amino acid analysis?

Harmonized chapters (e.g., USP <1052>) standardize hydrolysis conditions, derivatization reagents, and column specifications. Collaborative studies across labs validate inter-laboratory reproducibility, with acceptance criteria for relative standard deviation (RSD) ≤15% for low-concentration analytes .

Methodological Notes

  • Data Presentation : Tables should summarize mean ± SD, CV%, and statistical significance (p-values). Figures must include error bars and legends explaining experimental groups .
  • Conflict Resolution : Discrepancies in amino acid data require re-evaluation of hydrolysis efficiency, derivatization stability, and instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.